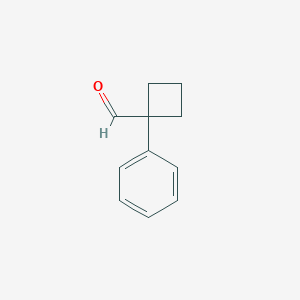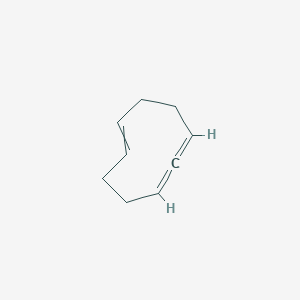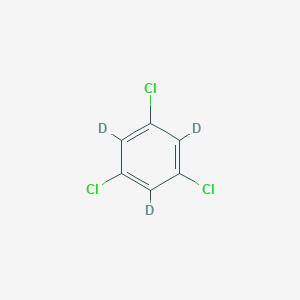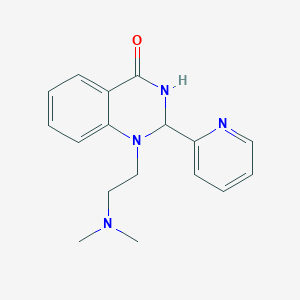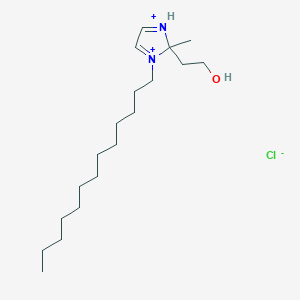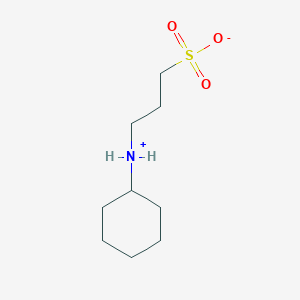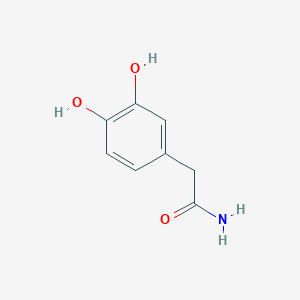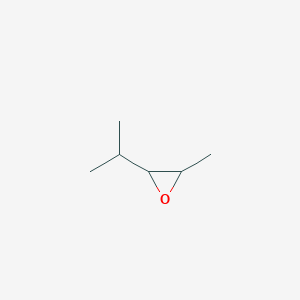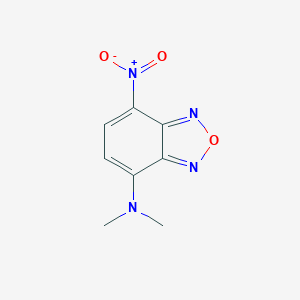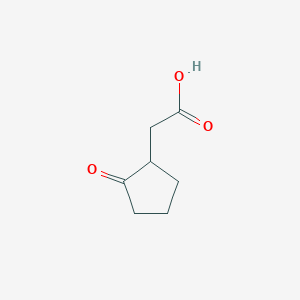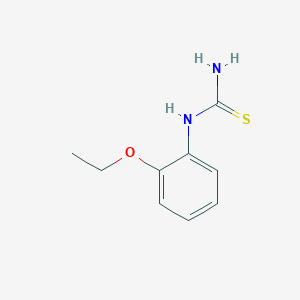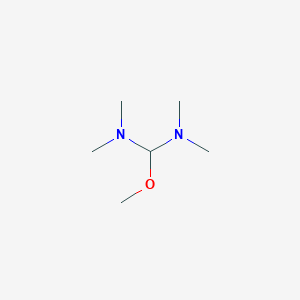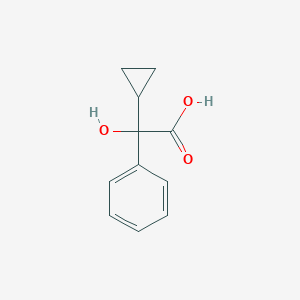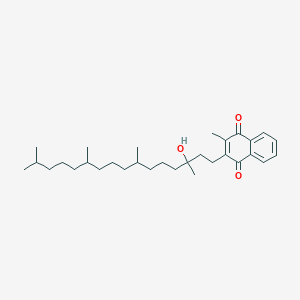
1,4-Naphthalenedione, 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthalenedione, 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3-methyl- is a compound commonly known as vitamin E acetate. It is a fat-soluble vitamin that is essential for the proper functioning of the human body. Vitamin E acetate is commonly used as a dietary supplement and is also added to various food products. In recent years, vitamin E acetate has gained attention due to its potential use in scientific research applications.
作用机制
Vitamin E acetate works by scavenging free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to the development of various diseases. Vitamin E acetate neutralizes these free radicals, preventing them from causing damage to cells.
生化和生理效应
Vitamin E acetate has various biochemical and physiological effects on the body. It has been found to improve immune function, reduce inflammation, and protect against oxidative stress. Vitamin E acetate has also been found to improve cardiovascular health and reduce the risk of heart disease.
实验室实验的优点和局限性
Vitamin E acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of vitamin E acetate is that it is fat-soluble and may not be suitable for use in water-based experiments.
未来方向
There are several future directions for the use of vitamin E acetate in scientific research. One area of research is the potential use of vitamin E acetate in the treatment of various diseases, such as cancer and Alzheimer's disease. Another area of research is the development of new formulations of vitamin E acetate that can be used in water-based experiments.
Conclusion:
In conclusion, vitamin E acetate is a compound that has gained attention in recent years due to its potential use in scientific research applications. It has been found to have antioxidant and anti-inflammatory properties, and can improve immune function and cardiovascular health. While there are limitations to its use in lab experiments, there are several future directions for research on this compound.
合成方法
Vitamin E acetate can be synthesized through various methods. One of the most commonly used methods is the condensation of 2,3,4-trimethyl-6-hydroxy-5-acetone with 1,4-naphthoquinone in the presence of a catalyst. The resulting product is then esterified with acetic anhydride to obtain vitamin E acetate.
科学研究应用
Vitamin E acetate has been extensively studied for its potential use in scientific research applications. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. Vitamin E acetate has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
属性
CAS 编号 |
1181-23-3 |
|---|---|
产品名称 |
1,4-Naphthalenedione, 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3-methyl- |
分子式 |
C31H48O3 |
分子量 |
468.7 g/mol |
IUPAC 名称 |
2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C31H48O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-18,22-24,34H,9-16,19-21H2,1-6H3 |
InChI 键 |
ZYZWUEIPVNFQQC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
规范 SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
同义词 |
gamma-hydroxyvitamin K hydroxyvitamin K |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



